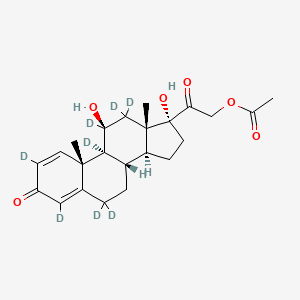
Prednisolone acetate-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone acetate-d8 is a deuterium-labeled derivative of prednisolone acetate, a synthetic glucocorticoid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of prednisolone acetate. The deuterium labeling allows for precise tracking and quantification in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of prednisolone acetate-d8 involves the incorporation of deuterium atoms into the prednisolone acetate molecule. This can be achieved through a series of chemical reactions, including esterification and deprotection steps. The process typically starts with prednisone acetate as the raw material, followed by a sequence of protective reactions, reduction reactions, and esterification reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process includes biological fermentation, esterification, bromination, and debromination reactions. The overall yield can reach up to 81.75%, with a high purity level of 99.5% .
Chemical Reactions Analysis
Types of Reactions: Prednisolone acetate-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of prednisolone acetate, which can be further utilized in pharmaceutical applications.
Scientific Research Applications
Prednisolone acetate-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of corticosteroids.
Biology: Helps in understanding the biological effects of glucocorticoids on cellular processes.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of prednisolone acetate.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Prednisolone acetate-d8 exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The compound’s short-term effects include decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
- Prednisolone acetate
- Prednisone
- Hydrocortisone
- Dexamethasone
- Betamethasone
Comparison: Prednisolone acetate-d8 is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is essential. Compared to other similar compounds, this compound provides enhanced stability and reduced metabolic degradation .
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i4D2,6D,10D,11D2,18D,20D |
InChI Key |
LRJOMUJRLNCICJ-DMDLTSEXSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


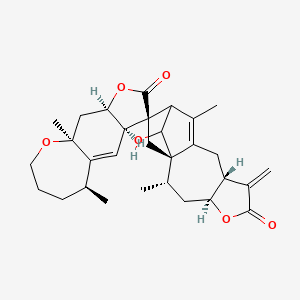
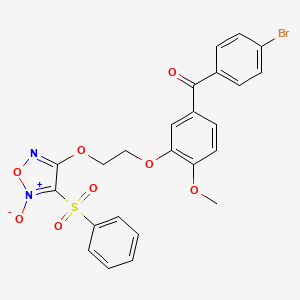

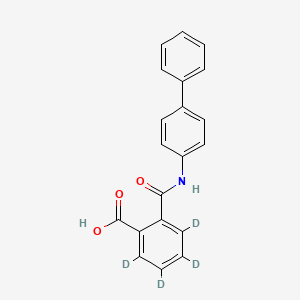
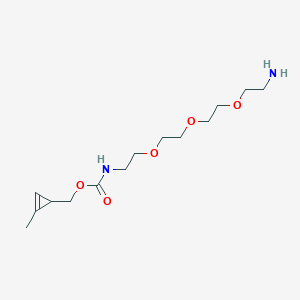
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
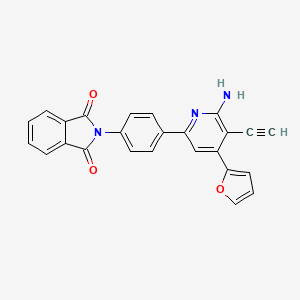
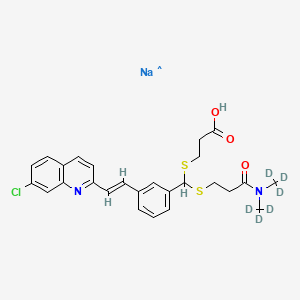
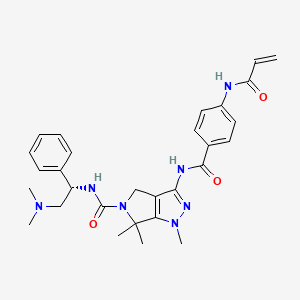
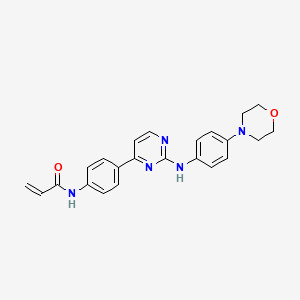
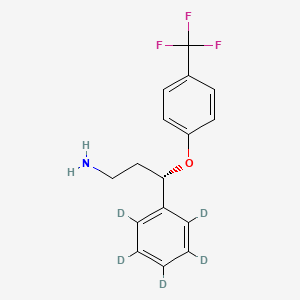
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

